![molecular formula C26H25N3O3 B2668944 1-benzyl-5-(4-ethoxyphenyl)-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CAS No. 1005062-08-7](/img/structure/B2668944.png)
1-benzyl-5-(4-ethoxyphenyl)-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole derivatives, such as the one you mentioned, are a class of compounds that have been widely studied due to their diverse biological activities . They are often used as scaffolds in the synthesis of bioactive chemicals .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including reactions with electrophiles and nucleophiles, oxidation and reduction reactions, and various types of cycloaddition reactions .Scientific Research Applications
Heterocyclic Synthesis and Applications
- Green Chemistry Approaches: A study describes the L-proline-catalyzed synthesis of complex heterocyclic compounds via a four-component sequential reaction, demonstrating an environmentally friendly protocol that could be relevant to synthesizing compounds like the one (Rajesh et al., 2011).
- Photoinduced Reactions for Pyrazole-fused Quinones: Another research provides insight into the synthesis of pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipolar cycloadditions, offering a pathway that might be applicable to compounds with similar structural frameworks (He et al., 2021).
- Ionic Liquid Catalysis in Synthesis: The use of PEG1000-based dicationic acidic ionic liquid for the synthesis of benzo[h]pyrazolo[3,4-b]quinoline diones shows the potential for ionic liquids in facilitating complex organic syntheses, which might be relevant for synthesizing compounds with specific functionalities (Ren et al., 2015).
Biological and Material Science Applications
- Cytotoxic Activity in Cancer Research: Pyrazole derivatives have demonstrated potent cytotoxic activity in various human cancer cell lines, indicating potential applications in developing therapeutic agents (Barnes et al., 2001).
- Polymer Solar Cell Applications: The synthesis and application of heterocyclic compounds in bulk heterojunction polymer solar cells highlight the potential of such organic compounds in improving energy conversion efficiency, which could guide the development of materials with specific heterocyclic structures for solar cell applications (Chakravarthi et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-5-(4-ethoxyphenyl)-3-phenyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-2-32-21-15-13-20(14-16-21)29-25(30)22-23(19-11-7-4-8-12-19)27-28(24(22)26(29)31)17-18-9-5-3-6-10-18/h3-16,22-24,27H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIABYWLHAPPRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(NN(C3C2=O)CC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-(4-ethoxyphenyl)-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.